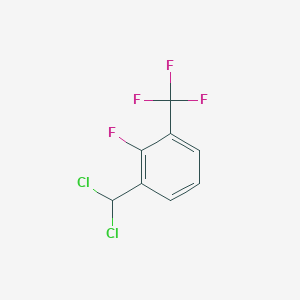
3-(Dichloromethyl)-2-fluoro-benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichloromethyl)-2-fluoro-benzotrifluoride (DCM-2FBT) is a halogenated aliphatic compound that has recently been studied for its potential use in a variety of scientific research applications. DCM-2FBT is a colorless liquid that has a low boiling point and low volatility, making it an ideal compound for many laboratory experiments. The compound has a variety of properties that make it attractive for use in a range of scientific research applications.
Aplicaciones Científicas De Investigación
3-(Dichloromethyl)-2-fluoro-benzotrifluoride has been studied for its potential use in a variety of scientific research applications. The compound has been found to be useful in the synthesis of a variety of organic compounds, including heterocyclic compounds, which can be used in medicinal chemistry research. Additionally, this compound has been used as a reagent in the synthesis of polymers, which can be used in materials science research. The compound has also been studied as a potential solvent for a variety of organic compounds, making it useful in a range of chemical research applications.
Mecanismo De Acción
The mechanism of action of 3-(Dichloromethyl)-2-fluoro-benzotrifluoride is not fully understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electron-deficient compounds and forming covalent bonds with them. Additionally, this compound can act as a Lewis acid, forming complexes with electron-rich compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, the compound is believed to be relatively non-toxic, with an LD50 of >5000 mg/kg in rats. Additionally, this compound is not believed to be mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dichloromethyl)-2-fluoro-benzotrifluoride has a number of advantages for use in laboratory experiments. The compound is relatively non-toxic and has a low boiling point and low volatility, making it an ideal solvent for a variety of organic compounds. Additionally, this compound is relatively inexpensive and can be synthesized easily from readily available starting materials.
The main limitation of this compound is its low solubility in water. This can make it difficult to use in aqueous solutions, and can limit its use in certain types of experiments. Additionally, the compound is not particularly stable, and can degrade over time when exposed to light or air.
Direcciones Futuras
Given the potential of 3-(Dichloromethyl)-2-fluoro-benzotrifluoride for use in scientific research, there are a number of potential future directions for further study. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new methods for synthesizing this compound and other halogenated aliphatic compounds. Additionally, further research could be conducted into the potential use of this compound as a solvent for a variety of organic compounds, and into the potential use of the compound in the synthesis of polymers and other materials. Finally, further research could be conducted into the mechanism of action of this compound, and into the potential use of the compound in medicinal chemistry research.
Métodos De Síntesis
3-(Dichloromethyl)-2-fluoro-benzotrifluoride can be synthesized by a variety of methods, including the reaction of dichloromethylbenzotrifluoride (DCMBT) with 2-fluoroethanol (2FE). This reaction is typically conducted at room temperature and produces a colorless liquid with a boiling point of 74 °C and a melting point of -54 °C. The reaction of DCMBT with 2FE is also known to be catalyzed by a variety of acids, including sulfuric acid and hydrochloric acid.
Propiedades
IUPAC Name |
1-(dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)4-2-1-3-5(6(4)11)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCPFOEMSPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


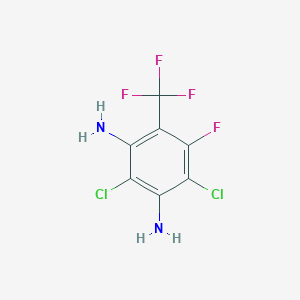
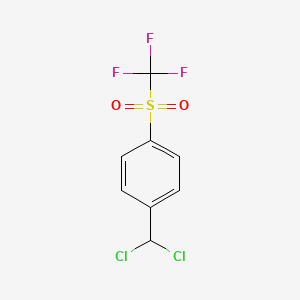

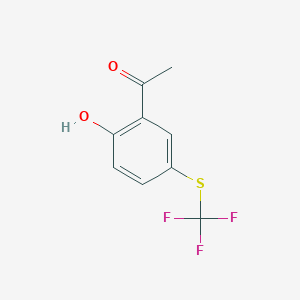
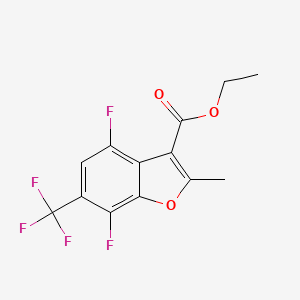
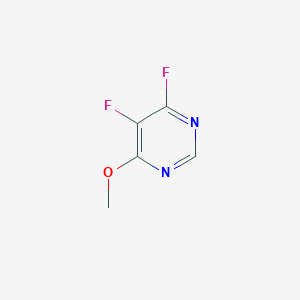
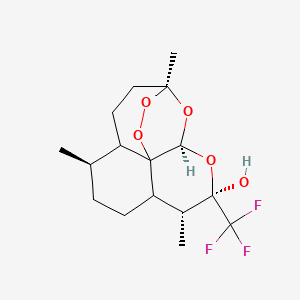
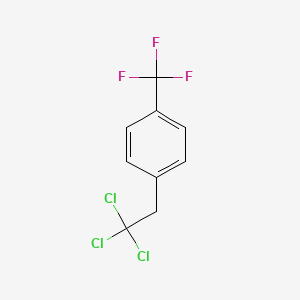
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)


![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)